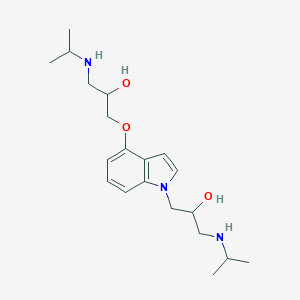

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol

Beschreibung

Eigenschaften

IUPAC Name |

1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]indol-1-yl]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWDTBSIDVGRKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130115-63-8 | |

| Record name | N-(3-Isopropylamino-2-hydroxypropyl) pindolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130115638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-ISOPROPYLAMINO-2-HYDROXYPROPYL) PINDOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4W7542D2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Epoxide Formation

The reaction of 3-(aryloxy)-1,2-propanediol with trisubstituted phosphonium halides (e.g., triphenylphosphine and carbon tetrachloride) selectively generates a monochloro intermediate (2-chloro-1-(aryloxy)-3-propanol) without significant dichlorination. For instance, Example 4 of patent WO1987003583A1 demonstrates that treating (S)-(-)-1-(2,3-dihydroxypropoxy)-naphthalene with triphenylphosphine and CCl₄ in acetonitrile yields the chlorohydrin intermediate at 22°C over 20 hours. Subsequent dehydrohalogenation using sodium methoxide in methanol produces the epoxide, which is highly reactive toward nucleophilic amines.

Aminolysis with Isopropylamine

The epoxide intermediate undergoes ring-opening with isopropylamine, typically in ethanol or methanol under reflux. Patent CN108586273B highlights that this step achieves yields exceeding 90% when conducted in anhydrous conditions. The reaction’s regioselectivity ensures that the isopropylamine attacks the less hindered carbon of the epoxide, forming the desired 1-isopropylamino-3-(aryloxy)-2-propanol backbone. For chiral purity, optically active starting materials (e.g., enantiomerically pure diols) are employed to avoid racemization during the chlorination and epoxidation steps.

Stereoselective Synthesis and Resolution

This compound contains two stereocenters, necessitating methods to control or resolve its enantiomers. Patent US4463176A details the use of chiral auxiliaries for diastereomeric resolution, a technique adaptable to this compound.

Diastereomeric Urea Formation

Reacting the racemic amine intermediate with a chiral isocyanate (e.g., (-)-menthyl isocyanate) forms diastereomeric ureas, which are separable via crystallization or chromatography. For example, treating racemic pindolol derivatives with menthyl isocyanate in benzene at 25°C produces distinct urea adducts with differential solubility in isopropyl alcohol. Recrystallization yields enantiomerically pure (>98% ee) intermediates, which are hydrolyzed back to the target amine using acidic or basic conditions.

Alternative Routes Avoiding Epoxides

Due to the genotoxicity risks associated with epichlorohydrin, alternative syntheses have been explored. Patent CN108586273B discloses a three-step sequence using 1,3-dibromoacetone as a safer electrophile.

Halogenation and Reduction

1-Naphthol (or pindolol’s aryl precursor) reacts with 1,3-dibromoacetone in a basic aqueous medium to form 1-bromo-3-(aryloxy)-2-propanone. Sodium borohydride reduction of the ketone group yields the corresponding bromohydrin, which is subsequently aminated with isopropylamine. This route avoids epoxide intermediates entirely, reducing occupational hazards and eliminating residual genotoxic impurities.

Direct Amination of Halohydrins

The bromohydrin intermediate can undergo direct nucleophilic substitution with isopropylamine in polar aprotic solvents (e.g., DMF or acetonitrile). Yields for this step range from 75–85%, with optimized conditions (e.g., 60°C for 12 hours) minimizing byproduct formation.

Process Optimization and Industrial Scaling

One-Pot Synthesis

WO1987003583A1 emphasizes the feasibility of conducting chlorination, epoxidation, and aminolysis in a single reaction vessel. This approach reduces purification steps and improves overall yield (e.g., 95.6% crude yield for levo-propranolol in Example 4). For this compound, analogous one-pot protocols could streamline production while maintaining enantiomeric excess >99%.

Crystallization and Purification

Final purification often involves acid-base extraction followed by recrystallization. For instance, the hydrochloride salt of the target compound is precipitated by acidifying the amine-free base with HCl in methyl ethyl ketone, achieving >99.5% purity after recrystallization from isopropanol.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Stereocontrol | Scalability |

|---|---|---|---|---|

| Classical Epoxide Route | 85–95% | >99% | Moderate | High |

| Diastereomeric Resolution | 70–80% | >98% ee | Excellent | Moderate |

| Dibromoacetone Route | 75–85% | >98% | Low | High |

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ketone group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

Substitution: The isopropylamino group can be substituted with other amines under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various amines, often under basic conditions with catalysts.

Major Products

The major products formed from these reactions include ketones, secondary alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol retains the pharmacological characteristics of pindolol but with modifications that may enhance its efficacy and reduce side effects. The compound acts as a beta-adrenergic receptor antagonist and has intrinsic sympathomimetic activity, which means it can exert both agonistic and antagonistic effects on beta receptors depending on the physiological context.

Table 1: Pharmacodynamic Profile

| Receptor Type | Activity | Ki (nM) |

|---|---|---|

| β1 | Antagonist | 0.52–2.6 |

| β2 | Antagonist | 0.40–4.8 |

| 5-HT 1A | Partial Agonist | 15–81 |

| 5-HT 2A | Antagonist | 9,333 |

Hypertension Management

This compound can be utilized in hypertension management due to its ability to lower blood pressure effectively. Its partial agonistic properties may provide a smoother pharmacodynamic profile compared to traditional beta blockers, potentially reducing adverse reactions such as bradycardia.

Depression Treatment

Research indicates that pindolol derivatives may enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) in treating depression by blocking presynaptic 5-HT1A receptors, which inhibits serotonin release. This compound could serve as an augmentation strategy in SSRIs-resistant depression cases.

Case Studies

Several studies have explored the efficacy of pindolol and its derivatives in various therapeutic contexts:

- A systematic review indicated that pindolol augmentation could significantly improve outcomes for patients with treatment-resistant depression when combined with SSRIs, particularly at higher doses (7.5 mg daily) .

- Research has shown that pindolol's ability to scavenge nitric oxide may have implications for anxiety disorders, suggesting potential anxiolytic effects when used in specific formulations .

Analytical Applications

This compound is also relevant in analytical chemistry, particularly in method development and validation for pharmaceutical testing. Its unique chemical properties make it suitable for quality control applications in drug formulation .

Wirkmechanismus

The mechanism of action of 1-(4-[2-Hydroxy-3-(isopropylamino)propoxy]-1H-indol-1-yl)-3-(isopropylamino)-2-propanol involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This mechanism is similar to that of beta-blockers, which are commonly used in the treatment of hypertension and other cardiovascular conditions.

Vergleich Mit ähnlichen Verbindungen

β-Adrenoceptor Activity and Selectivity

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol shares structural and functional similarities with other β-adrenoceptor partial agonists, such as alprenolol, oxprenolol, and pindolol. Key differences in receptor selectivity and intrinsic activity are summarized below:

Notes:

- Pindolol exhibits higher β2-selectivity compared to alprenolol and oxprenolol, which may influence tissue-specific effects (e.g., bronchial vs. cardiac tissue) .

- The intrinsic activity of partial agonists is tissue-dependent; in the uterus, all compounds show higher efficacy than in the atrium .

- Structural modifications in this compound may alter β-adrenoceptor binding, but specific data are lacking.

5-HT1A Receptor Interaction

This compound and its parent compound, pindolol, exhibit unique 5-HT1A receptor effects compared to other β-blockers:

Notes:

- Pindolol acts as a 5-HT1A agonist in awake cats, suppressing serotonergic neuronal activity (88% decrease at 1 mg/kg i.v.) . This contrasts with its hypothesized role as an antagonist in earlier clinical studies.

- The suppression caused by pindolol is fully reversed by WAY-100635, confirming 5-HT1A involvement .

- Tertatolol, another β-blocker, lacks significant neuronal suppression but partially reverses 8-OH-DPAT (a 5-HT1A agonist) effects .

Pharmacokinetic and Pharmacodynamic Profiles

Administration routes and potency vary significantly among related compounds:

Notes:

- Oral administration of (±)-pindolol (10 mg/kg) produces long-lasting suppression comparable to subcutaneous dosing .

Biologische Aktivität

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol, commonly referred to as Pindolol, is a non-selective beta-adrenergic antagonist with intrinsic sympathomimetic activity. This compound has been extensively studied for its pharmacological properties, particularly in the management of cardiovascular conditions such as hypertension and arrhythmias. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications.

Pindolol primarily acts by blocking beta-1 and beta-2 adrenergic receptors. The blockade of beta-1 receptors in the heart leads to:

- Decreased Heart Rate : Pindolol reduces the rate of contraction in the heart, leading to lower heart rates during rest and exercise.

- Lowered Blood Pressure : By inhibiting the effects of catecholamines (epinephrine and norepinephrine), it results in vasodilation and reduced cardiac output .

In addition to these effects, Pindolol exhibits intrinsic sympathomimetic activity (ISA), which means it can partially activate beta receptors while still blocking stronger endogenous agonists. This unique property allows it to mitigate excessive bradycardia and maintain some level of cardiac output during stress .

Pharmacokinetics

Pindolol is characterized by several pharmacokinetic properties:

- Absorption : It is rapidly absorbed with a bioavailability ranging from 87% to 92% .

- Distribution : The volume of distribution is approximately 2-3 L/kg, indicating good tissue penetration .

- Metabolism : About 30-40% of an oral dose is excreted unchanged in urine; the rest undergoes hepatic metabolism primarily through hydroxylation followed by glucuronidation or sulfate conjugation .

- Half-Life : The elimination half-life ranges from 3 to 4 hours but can extend up to 30 hours in patients with hepatic impairment .

Clinical Applications

Pindolol has been utilized in various clinical settings:

- Hypertension Management : It is effective in lowering blood pressure and is often prescribed for patients with essential hypertension.

- Arrhythmias : Its beta-blocking properties make it useful for treating ventricular tachycardias and atrial fibrillation.

- Angina Prophylaxis : Pindolol can be used as an adjunct therapy for patients experiencing angina pectoris .

Case Studies & Research Findings

Several studies have highlighted the efficacy and safety profile of Pindolol:

- A study published in The Journal of Cardiovascular Pharmacology demonstrated that Pindolol significantly reduced exercise-induced tachycardia in hypertensive patients compared to placebo .

- Another clinical trial indicated that patients receiving Pindolol experienced fewer episodes of angina during physical exertion, suggesting its role in improving exercise tolerance .

Adverse Effects

While Pindolol is generally well-tolerated, some adverse effects have been reported:

- Common Side Effects : Fatigue, dizziness, and gastrointestinal disturbances.

- Serious Reactions : Bradycardia, hypotension, and bronchospasm may occur, particularly in sensitive populations such as asthmatics or those with severe coronary artery disease .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Drug Class | Non-selective beta-blocker |

| Mechanism of Action | Blocks beta-1 and beta-2 adrenergic receptors |

| Bioavailability | 87% - 92% |

| Volume of Distribution | 2 - 3 L/kg |

| Half-Life | 3 - 4 hours (up to 30 hours in liver impairment) |

| Primary Uses | Hypertension, arrhythmias, angina prophylaxis |

| Common Side Effects | Fatigue, dizziness, GI disturbances |

| Serious Risks | Bradycardia, hypotension, bronchospasm |

Q & A

Q. What analytical methods are recommended for quantifying N-(3-Isopropylamino-2-hydroxypropyl) Pindolol in biological samples?

Square-wave stripping voltammetry (SWSV) using reduced graphene oxide–glassy carbon (RGO–GC) electrodes offers high sensitivity, with a detection limit of 2.6 × 10⁻⁸ mol L⁻¹ in urine and pharmaceutical matrices. Optimal parameters include a BR buffer at pH 5.0 and controlled accumulation times . High-performance liquid chromatography (HPLC) methods validated for Pindolol (parent compound) in pharmacokinetic studies can be adapted, ensuring column selection (C18 phases) and mobile-phase optimization for the derivative’s hydroxyl and isopropylamino groups .

Q. How does the molecular structure of this compound influence its receptor binding profile?

The indole moiety in Pindolol derivatives is critical for oxidation-based electrochemical detection , while the isopropylamino group enhances β-adrenergic receptor (ADRB1/ADRB2) binding. Structural analogs of Pindolol exhibit partial 5HT1A antagonism, which may persist in the derivative, influencing serotoninergic modulation in neuropharmacological studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow OSHA HCS standards: use N95 masks, nitrile gloves, and eye protection to prevent inhalation or dermal exposure. Store at 2–8°C in airtight containers, and avoid aqueous solutions due to limited solubility. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can contradictory findings on the efficacy of this compound in antidepressant augmentation be resolved?

Discrepancies in clinical trials (e.g., variable response rates in OCD and depression) may arise from differences in 5HT1A receptor selectivity, dosing schedules, or co-administered SSRIs. Preclinical studies using selective 5HT1A antagonists (e.g., WAY-100635) to block autoreceptor feedback could clarify mechanisms . Dose-response studies in murine models suggest optimal efficacy at 10 mg/kg, but human trials require pharmacokinetic adjustments for the derivative’s hydroxylpropyl group .

Q. What experimental strategies improve detection limits of this compound in complex matrices?

Electrochemical methods using RGO–GC electrodes enhance sensitivity by exploiting the indole moiety’s oxidation. Key parameters include:

- pH optimization : BR buffer at pH 5.0 maximizes proton-coupled electron transfer.

- Accumulation time : 120 seconds at -0.4 V improves signal-to-noise ratios.

- Validation : Spike-recovery tests in urine (95–105% accuracy) and inter-day precision checks (RSD <5%) ensure reliability .

Q. How does this compound modulate neurogenic adaptations in addiction models?

In murine binge-alcohol models, Pindolol (10 mg/kg) rescues anxiety-like behaviors (e.g., reduced marble-burying) by normalizing 5-HT1A receptor dysregulation. Co-administration with WAY-100635 reverses firing rate suppression in serotonergic neurons, confirming 5HT1A-dependent mechanisms . Translational studies should assess the derivative’s blood-brain barrier permeability compared to Pindolol .

Q. What methodological challenges arise in studying the β-blocker activity of this compound?

The hydroxylpropyl substitution may alter membrane permeability and β-adrenergic binding kinetics. Use isolated cardiomyocyte assays to compare IC₅₀ values with Pindolol. Radioligand displacement assays (e.g., [³H]-CGP12177) can quantify ADRB1/ADRB2 affinity shifts .

Data Contradiction Analysis

Q. Why do some studies report accelerated SSRI response with Pindolol derivatives, while others show no effect?

Heterogeneity arises from receptor selectivity: Pindolol’s β-adrenergic inhibition may counteract 5HT1A antagonism in certain cohorts. Studies using enantiomerically pure (-)-pindolol (active form) demonstrate stronger serotonergic modulation than racemic mixtures. Advanced designs should employ PET imaging to track 5HT1A occupancy in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.